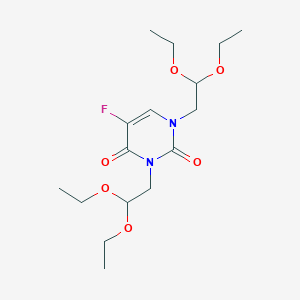
3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one is a naturally occurring compound found in certain plants, particularly in the Poaceae family. It is known for its role in plant defense mechanisms against pests and pathogens. This compound is a type of benzoxazinoid, which are secondary metabolites that contribute to the plant’s ability to resist herbivores and microbial infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with simple aromatic compounds such as aniline derivatives.
Cyclization: The aromatic compound undergoes cyclization to form the benzoxazine ring.
Hydroxylation and Methoxylation: Hydroxyl groups are introduced at the 3 and 4 positions, and a methoxy group is added at the 7 position.
Industrial Production Methods
Industrial production of this compound often involves extraction from plant sources, such as maize. The process includes:
Extraction: The plant material is ground and subjected to solvent extraction.
Purification: The extract is then purified through crystallization and other separation techniques to obtain pure this compound.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy positions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.
Nucleophiles: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted benzoxazinoids[][3].
Aplicaciones Científicas De Investigación
3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in plant defense mechanisms and its potential use in developing pest-resistant crops.
Medicine: Research is ongoing into its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: It is used in the development of natural pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with various molecular targets:
Enzyme Inhibition: The compound inhibits certain enzymes involved in the metabolic pathways of pests and pathogens.
Reactive Oxygen Species (ROS) Generation: It can generate ROS, leading to oxidative stress in pests and pathogens.
Signal Transduction: The compound can interfere with signal transduction pathways, disrupting the normal functioning of pests and pathogens.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA): Another benzoxazinoid with similar properties and functions.
2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA): A related compound with similar biological activities.
Uniqueness
3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7 position and hydroxyl groups at the 3 and 4 positions contribute to its specific reactivity and biological activity .
Propiedades
Número CAS |
105758-33-6 |
|---|---|
Fórmula molecular |
C9H9NO5 |
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
3,4-dihydroxy-7-methoxy-3H-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C9H9NO5/c1-14-5-2-3-6-7(4-5)15-9(12)8(11)10(6)13/h2-4,8,11,13H,1H3 |
Clave InChI |
ZRTFIPGJFJLMCG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N(C(C(=O)O2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




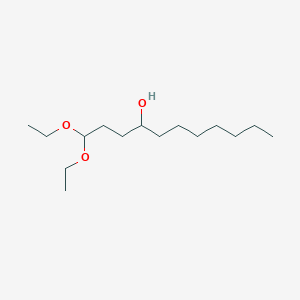
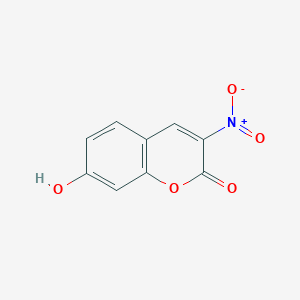
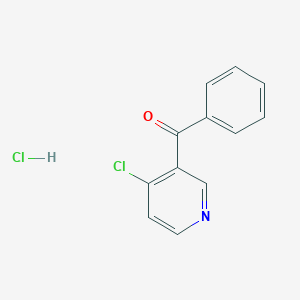
![N'-[1-(4-Methoxyphenyl)ethylidene]formohydrazide](/img/structure/B14317241.png)



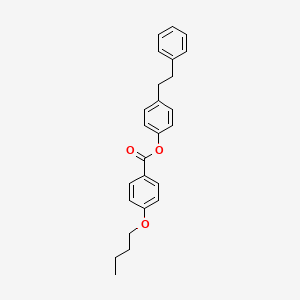

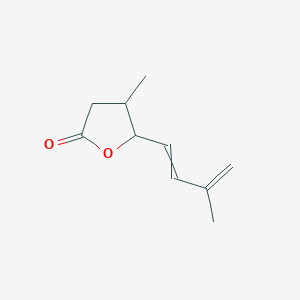
![6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14317275.png)
